molecular formula C2H5N5S B13995441 5-Hydrazinyl-1,3,4-thiadiazol-2-amine CAS No. 45534-38-1

5-Hydrazinyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13995441
CAS No.: 45534-38-1
M. Wt: 131.16 g/mol
InChI Key: SWWQCPKVQVWLCS-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with hydrazine and amine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method includes the reaction of thiosemicarbazide with hydrazine hydrate under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in ethanol or another polar solvent, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydrazinyl-1,3,4-thiadiazol-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiadiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine or amine groups, leading to the formation of substituted thiadiazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Hydrazinyl-1,3,4-thiadiazol-2-amine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .

Medicine: The compound is studied for its anticancer properties. It has demonstrated the ability to inhibit the growth of cancer cells in vitro, and ongoing research aims to elucidate its mechanism of action and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its versatility as a chemical intermediate makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

    2-Amino-1,3,4-thiadiazole: Similar structure but lacks the hydrazine group.

    5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a hydrazine group.

Uniqueness: 5-Hydrazinyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both hydrazine and amine groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-hydrazinyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5S/c3-1-6-7-2(5-4)8-1/h4H2,(H2,3,6)(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWQCPKVQVWLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325973
Record name 5-hydrazinyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45534-38-1
Record name NSC522425
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydrazinyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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